Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

CDK inhibitor synthesis pyrazolopyrimidine regioisomeric purity

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 891494-65-8; molecular formula C14H23NO5; molecular weight 285.34 g/mol) is a bifunctional N-Boc-protected piperidine building block bearing a methyl β-ketoester appendage at the 3-position. This compound serves as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine-based cyclin-dependent kinase (CDK) inhibitors, as documented in patent filings by Schering Corporation (now Merck Sharp & Dohme LLC).

Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
CAS No. 891494-65-8
Cat. No. B1444283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
CAS891494-65-8
Molecular FormulaC14H23NO5
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC(=O)OC
InChIInChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10H,5-9H2,1-4H3
InChIKeyWSZRBHLROKLBBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 891494-65-8): A Strategic N-Boc-Piperidine Intermediate for CDK-Targeted Library Synthesis


Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 891494-65-8; molecular formula C14H23NO5; molecular weight 285.34 g/mol) is a bifunctional N-Boc-protected piperidine building block bearing a methyl β-ketoester appendage at the 3-position . This compound serves as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine-based cyclin-dependent kinase (CDK) inhibitors, as documented in patent filings by Schering Corporation (now Merck Sharp & Dohme LLC) [1]. Its chemical architecture combines three synthetically orthogonal functional handles—a Boc-protected secondary amine, a ketone carbonyl, and a methyl ester—enabling sequential, chemoselective elaboration in multi-step medicinal chemistry campaigns.

Why Generic Substitution of N-Boc-Piperidine-3-oxopropanoate Esters Risks Synthesis Failure: Positional Isomerism, Ester Reactivity, and Deprotection Compatibility


The 3-oxopropanoyl-piperidine scaffold is commercially available in multiple regioisomeric and ester-variant forms, yet these close analogs are not functionally interchangeable. The 3-substituted isomer (CAS 891494-65-8) directs downstream derivatization to the piperidine meta-position, a geometry essential for the CDK inhibitor pharmacophore disclosed in patent EP2069350 B1, whereas the 4-substituted isomer (CAS 479630-02-9) yields para-directed analogs with divergent target binding . The methyl ester of 891494-65-8 undergoes transesterification and hydrolysis at rates distinct from the ethyl ester analog (CAS 877173-80-3), affecting reaction kinetics in multi-step sequences . Furthermore, the Boc protecting group is susceptible to premature acidolytic cleavage; sourcing a batch with validated Boc integrity by 1H NMR prevents costly synthetic dead-ends . Simply substituting one analog for another without verifying positional, ester, and protecting-group fidelity introduces regioisomeric impurity risks, altered reactivity profiles, and potential failure in patent-bound synthetic routes.

Quantitative Differentiation Evidence for Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 891494-65-8) vs. Structural Analogs


Regioisomeric Fidelity: 3-Position vs. 4-Position Oxopropanoyl Substitution Defines CDK Inhibitor Pharmacophore Access

The target compound places the 3-oxopropanoate group at the piperidine 3-position (meta to nitrogen), a geometry explicitly required for constructing the pyrazolo[1,5-a]pyrimidine CDK inhibitor core claimed in patent EP2069350 B1. The 4-position regioisomer (CAS 479630-02-9) yields para-substituted intermediates that cannot access the same patent-defined chemical space [1]. Both compounds share an identical molecular formula (C14H23NO5) and molecular weight (285.34 g/mol), making them indistinguishable by mass spectrometry alone and creating a risk of regioisomeric cross-contamination without confirmatory 1H NMR .

CDK inhibitor synthesis pyrazolopyrimidine regioisomeric purity medicinal chemistry

Ester Reactivity Tuning: Methyl Ester (891494-65-8) vs. Ethyl Ester (877173-80-3) in Sequential Deprotection-Acylation Cascades

The methyl ester of 891494-65-8 (MW 285.34 g/mol) provides a smaller steric footprint and higher electrophilicity compared to the ethyl ester analog (CAS 877173-80-3, MW 299.36 g/mol). The predicted pKa of the β-ketoester α-proton is 10.37 ± 0.20, indicating moderate enolate accessibility for alkylation chemistry . The ethyl ester homolog introduces a 14 Da mass increment and increased lipophilicity (estimated ΔlogP ≈ +0.5), which alters both reaction kinetics in transesterification and chromatographic mobility during purification .

protecting group strategy orthogonal deprotection ester hydrolysis kinetics multi-step synthesis

Validated Synthetic Route Yield Benchmark: 43% Over Two Steps from 1-Boc-piperidine-3-carboxylic Acid

The published patent-enabled synthesis of 891494-65-8 proceeds from 1-Boc-piperidine-3-carboxylic acid (50.0 g, 218 mmol) via sequential thionyl chloride activation, Meldrum's acid acylation, and methanolysis, yielding 26.5 g of purified product as a pale yellow oil (43% isolated yield over two steps) . This yield benchmark enables procurement specialists to evaluate whether in-house synthesis or commercial sourcing provides superior cost-efficiency. The synthesis consumes 50 g of starting material to deliver 26.5 g of product, establishing a minimum economic threshold: if the commercial price per gram falls below the fully loaded cost of 1.89 g of starting material per gram of product plus labor and purification overhead, direct purchase is economically favored [1].

synthetic methodology process chemistry yield optimization building block sourcing

Vendor Batch Analytical Documentation: 95%+ Purity with 1H NMR, HPLC, and LC-MS Verification as Procurement Quality Gate

Multiple independent vendors (Bidepharm, Synblock, ChemShuttle) supply 891494-65-8 at ≥95% purity with accompanying batch-specific analytical documentation including 1H NMR (400 MHz, DMSO-d6), HPLC, and LC-MS . Synblock offers a higher specification of NLT 98% purity, providing a differentiated procurement option for applications requiring tighter impurity control . The availability of 1H NMR spectra as a standard deliverable enables regioisomeric identity confirmation (distinguishing from CAS 479630-02-9) and Boc-group integrity verification prior to committing the building block to multi-step sequences.

analytical quality control batch certification procurement specification NMR purity

Optimal Procurement Scenarios for Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 891494-65-8)


CDK Inhibitor Medicinal Chemistry: Building Block for Pyrazolo[1,5-a]pyrimidine Library Synthesis

When executing the synthetic route disclosed in EP2069350 B1 and US2007/83044 A1 for pyrazolo[1,5-a]pyrimidine CDK inhibitors, CAS 891494-65-8 is the specified 3-oxopropanoyl-piperidine intermediate. The 3-position regioisomer is mandatory to achieve the correct geometry for CDK-2 and CHK-1 inhibitor pharmacophores [1]. Procurement must specify batch documentation including 1H NMR to confirm 3-position substitution and rule out contamination with the 4-position isomer (CAS 479630-02-9), which yields inactive or off-target analogs .

Multi-Step Orthogonal Synthesis Requiring Sequential Boc Deprotection, Ketone Reduction, and Ester Hydrolysis

For convergent synthetic strategies that demand chemoselective manipulation of three functional groups, 891494-65-8 provides an orthogonally protected scaffold: (i) the Boc group is cleavable under acidic conditions (TFA/DCM or HCl/dioxane) without affecting the methyl ester; (ii) the ketone carbonyl can be reduced (NaBH4, CBS catalyst) or undergo reductive amination; (iii) the methyl ester can be hydrolyzed (LiOH, THF/H2O) under conditions that leave the Boc group intact [1]. The methyl ester's predicted pKa of 10.37 supports enolate generation with mild bases (K2CO3, Cs2CO3) for alkylation chemistry, whereas the ethyl ester analog requires stronger bases due to increased steric hindrance .

Process Chemistry Scale-Up Evaluation: Make-vs-Buy Cost Modeling for the 3-Oxopropanoyl-piperidine Fragment

The published 43% two-step yield from 1-Boc-piperidine-3-carboxylic acid (50 g → 26.5 g) provides a quantitative baseline for make-vs-buy analysis. With starting material costs, reagent stoichiometry (SOCl2, Meldrum's acid, DMAP), chromatography solvent volumes, and labor fully enumerated in the patent procedure, process chemists can calculate the fully burdened in-house synthesis cost per gram and compare it against commercial pricing at the 95% or 98% purity grade [1]. For campaigns requiring <10 g, direct purchase is typically cost-favorable; for >100 g, in-house synthesis may become competitive if chromatography can be replaced by distillation or crystallization .

Analytical Method Development and Impurity Profiling for Regioisomeric Discrimination

Because 891494-65-8 and its 4-position isomer (CAS 479630-02-9) share identical molecular formula and mass, HPLC method development for regioisomeric purity requires careful optimization of stationary phase and mobile phase conditions. The target compound's 1H NMR spectrum (400 MHz, DMSO-d6) provides diagnostic signals for the piperidine C-3 methine proton adjacent to the oxopropanoyl group, enabling unambiguous regioisomeric assignment [1]. Procurement of a characterized reference standard of 891494-65-8 with full NMR assignment enables development of a purity-indicating HPLC method capable of resolving the 3- and 4-position isomers, a quality control requirement for GMP intermediate qualification .

Quote Request

Request a Quote for Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.